molecular formula C7H12N4O B13283279 4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol

4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol

Cat. No.: B13283279
M. Wt: 168.20 g/mol
InChI Key: WHLYOKPDJLEMRO-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol is a chemical compound that features a triazole ring attached to a piperidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The piperidine ring can be introduced through various synthetic routes, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol: Similar structure with a phenyl group, used as an inhibitor of APOL1.

    2-(1H-1,2,4-Triazol-3-yl)pyridine: Contains a triazole ring attached to a pyridine ring, used in coordination chemistry.

Uniqueness

4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol is unique due to its combination of a triazole ring, piperidine ring, and hydroxyl group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a triazole moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula of this compound is C7H12N4OC_7H_{12}N_4O with a molecular weight of 168.20 g/mol. The compound can exist in various forms, including its dihydrochloride salt, which enhances its solubility and stability in biological systems .

Synthesis

The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, a method widely recognized in "click chemistry." This approach allows for the efficient formation of triazole derivatives under mild conditions .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated various fluoroquinolone derivatives containing this triazole-piperidine structure and found that certain compounds showed comparable antibacterial activity against both quinolone-susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. Notably, compounds derived from this compound have been shown to induce apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins such as Bcl2. For example, specific derivatives demonstrated IC50 values as low as 9.70 nM against cancer cell lines .

Study on Antiproliferative Effects

A study published in MDPI highlighted the antiproliferative effects of specific derivatives of this compound on human epithelial cancer cell lines. The compounds were tested for their ability to activate caspase proteins associated with apoptosis. The results indicated substantial overexpression of caspase levels compared to untreated controls, suggesting a potent mechanism for inducing cancer cell death .

Antioxidant Activity

Additionally, the antioxidant properties of this compound have been assessed using DPPH radical scavenging assays. Certain derivatives exhibited significant antioxidant activity comparable to established antioxidants like Trolox . This suggests potential applications in preventing oxidative stress-related diseases.

Comparative Analysis

Compound Activity IC50 (nM) Mechanism
This compound (derivative)Antibacterial-Inhibition of bacterial growth
This compound (derivative)Anticancer9.70Apoptosis induction via caspase activation
This compound (derivative)Antioxidant-Radical scavenging

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4-(2H-triazol-4-yl)piperidin-4-ol

InChI

InChI=1S/C7H12N4O/c12-7(1-3-8-4-2-7)6-5-9-11-10-6/h5,8,12H,1-4H2,(H,9,10,11)

InChI Key

WHLYOKPDJLEMRO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=NNN=C2)O

Origin of Product

United States

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